molecular formula C14H19NO2 B1597256 4-(Heptyloxy)phenyl isocyanate CAS No. 55792-37-5

4-(Heptyloxy)phenyl isocyanate

Cat. No. B1597256
CAS RN: 55792-37-5
M. Wt: 233.31 g/mol
InChI Key: KJMZSDMQWFWLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Heptyloxy)phenyl isocyanate is a chemical compound with the linear formula CH3(CH2)6OC6H4NCO . It is used in scientific research and has diverse applications, including drug synthesis and material development.


Molecular Structure Analysis

The molecular structure of 4-(Heptyloxy)phenyl isocyanate consists of a phenyl ring attached to the isocyanate functional group . The molecular weight is 233.31 .


Physical And Chemical Properties Analysis

4-(Heptyloxy)phenyl isocyanate has a refractive index of 1.511 (lit.), a boiling point of 108 °C/0.2 mmHg (lit.), and a density of 1.007 g/mL at 25 °C (lit.) .

Scientific Research Applications

Cyclotrimerization Studies

Cyclotrimerization of phenyl isocyanates, which include compounds similar to 4-(Heptyloxy)phenyl isocyanate, has been studied extensively. For example, Špírková et al. (1994) investigated the cyclotrimerization of phenyl isocyanate in the presence of various catalysts, revealing the formation of compounds like 1,3,5-triphenyl isocyanurate and 1,3-diphenylurea (Špírková, Kubin, Spacek, Krakovský, & Dušek, 1994).

Reaction Kinetics and Mechanism

Yang et al. (2010) studied the reaction kinetics of 4-hydroxybenzyl alcohol with phenyl isocyanate, finding significant induction phases in the reaction and differential reactivity between various hydroxyl groups (Yang, Li, Li, Zhu, & Xia, 2010).

Synthesis and Conformation

Research by Maeda and Okamoto (1998) on optically active aromatic isocyanates, closely related to 4-(Heptyloxy)phenyl isocyanate, focused on the synthesis and conformation of these compounds. Their work illustrates the formation of polymers with a predominantly one-handed helical conformation (Maeda & Okamoto, 1998).

Applications in Energy Storage

The use of aromatic isocyanates, including compounds similar to 4-(Heptyloxy)phenyl isocyanate, as electrolyte additives in Li-ion batteries has been explored by Zhang (2006). This research highlights the potential for these compounds to improve the performance and cycleability of Li-ion batteries (Zhang, 2006).

Environmental and Safety Monitoring

Vogel and Karst (2002) introduced a new method for monitoring airborne isocyanates, including those similar to 4-(Heptyloxy)phenyl isocyanate, through liquid chromatography. This method offers improved sensitivity and selectivity for environmental and safety monitoring (Vogel & Karst, 2002).

Safety And Hazards

4-(Heptyloxy)phenyl isocyanate is a highly toxic compound that can cause severe respiratory and dermal irritation, as well as coughing, shortness of breath, and chest pain . It is harmful if swallowed, in contact with skin, or inhaled, and it may cause skin and eye irritation .

properties

IUPAC Name

1-heptoxy-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-3-4-5-6-11-17-14-9-7-13(8-10-14)15-12-16/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMZSDMQWFWLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369882
Record name 4-(Heptyloxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Heptyloxy)phenyl isocyanate

CAS RN

55792-37-5
Record name 4-(Heptyloxy)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Heptyloxy)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Heptyloxy)phenyl isocyanate
Reactant of Route 2
Reactant of Route 2
4-(Heptyloxy)phenyl isocyanate
Reactant of Route 3
Reactant of Route 3
4-(Heptyloxy)phenyl isocyanate
Reactant of Route 4
4-(Heptyloxy)phenyl isocyanate
Reactant of Route 5
Reactant of Route 5
4-(Heptyloxy)phenyl isocyanate
Reactant of Route 6
Reactant of Route 6
4-(Heptyloxy)phenyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.